molecular formula C10H20O2 B14743829 9-Hydroxy-6-methylnonan-2-one CAS No. 999-38-2

9-Hydroxy-6-methylnonan-2-one

Cat. No.: B14743829
CAS No.: 999-38-2
M. Wt: 172.26 g/mol
InChI Key: LVGGXLLFBIIYNS-UHFFFAOYSA-N
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Description

9-Hydroxy-6-methylnonan-2-one is an organic compound with the molecular formula C10H20O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnonan-2-one can be achieved through several methods. One common approach involves the ozonolysis of alkenes followed by reduction. For instance, the ozonolysis of 1-methylcycloalkenes can yield hydroxyketones through the action of sodium triacetoxohydridoborate as a reducing agent . This method ensures high yields and minimal impurities.

Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis processes, followed by reduction steps. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy-6-methylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted hydroxyketones.

Scientific Research Applications

9-Hydroxy-6-methylnonan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Hydroxy-6-methylnonan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, depending on the context of its application .

Comparison with Similar Compounds

    Nonan-2-one: A methyl ketone with similar structural features but lacking the hydroxyl group.

    6-Methylnonan-2-one: Similar structure but without the hydroxyl group at the 9th position.

Uniqueness: 9-Hydroxy-6-methylnonan-2-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications .

Properties

CAS No.

999-38-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

9-hydroxy-6-methylnonan-2-one

InChI

InChI=1S/C10H20O2/c1-9(6-4-8-11)5-3-7-10(2)12/h9,11H,3-8H2,1-2H3

InChI Key

LVGGXLLFBIIYNS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C)CCCO

Origin of Product

United States

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